

p-Menth-1-en-8-yl benzoate chemical structure and properties

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Compound of Interest

Compound Name: *p*-Menth-1-en-8-yl benzoate

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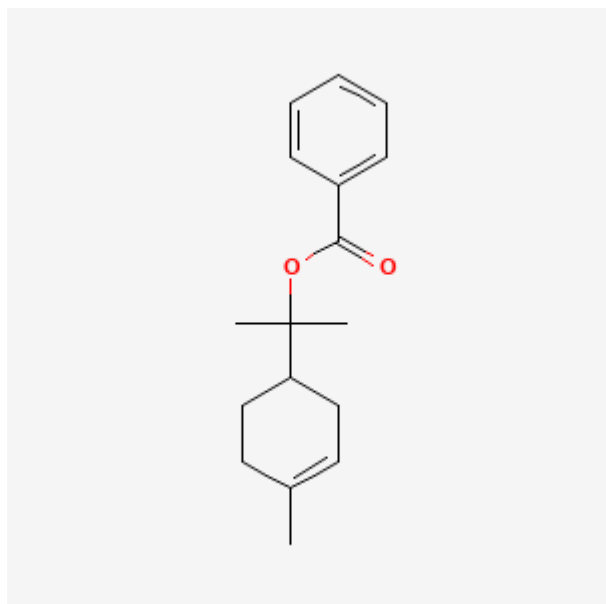
An In-depth Technical Guide to p-Menth-1-en-8-yl Benzoate

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential synthesis of **p-Menth-1-en-8-yl benzoate**, a compound of interest to researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

p-Menth-1-en-8-yl benzoate, also known by its IUPAC name 2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate, is an ester derived from the reaction of α -terpineol (p-Menth-1-en-8-ol) and benzoic acid. Its chemical structure consists of a p-menthane skeleton, characterized by a cyclohexene ring with a methyl and an isopropyl group, linked to a benzoate group via an ester bond.

Chemical Structure:



Physicochemical Properties

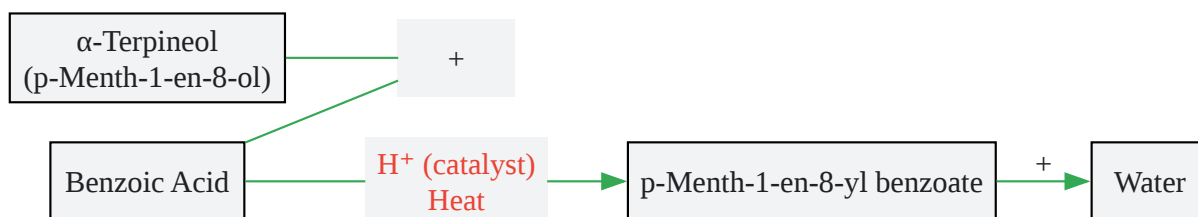
Quantitative data for **p-Menth-1-en-8-yl benzoate** is summarized in the table below. It is important to note that while some experimental data is available, many properties are computationally predicted and should be considered as estimates.

Property	Value	Source
Molecular Formula	C ₁₇ H ₂₂ O ₂	PubChem[1]
Molecular Weight	258.35 g/mol	PubChem[1]
IUPAC Name	2-(4-methylcyclohex-3-en-1-yl)propan-2-yl benzoate	PubChem[1]
CAS Number	71648-34-5	The Good Scents Company[2]
Appearance	Colorless to yellowish liquid (inferred from related compounds)	N/A
Flash Point	142.78 °C (289.00 °F; TCC)	The Good Scents Company[2]
Specific Gravity	0.970 g/cm ³ (at 25 °C)	The Good Scents Company[2]
XLogP3 (Computed)	4.1	PubChem[1]
Topological Polar Surface Area (Computed)	26.3 Å ²	PubChem[1]
Refractive Index (Computed)	1.522	PubChem

Synthesis

A specific, detailed experimental protocol for the synthesis of **p-Menth-1-en-8-yl benzoate** is not readily available in the cited literature. However, a general and plausible method for its synthesis is the Fischer esterification of α -terpineol with benzoic acid. This reaction typically involves heating the alcohol and carboxylic acid in the presence of a strong acid catalyst.

A potential synthetic pathway is illustrated in the diagram below.



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Caption: Proposed synthesis of **p-Menth-1-en-8-yl benzoate** via Fischer esterification.

General Experimental Protocol (Proposed)

The following is a generalized protocol for the esterification of α -terpineol with benzoic acid. Optimization of reaction conditions (temperature, time, catalyst amount) would be necessary to achieve a high yield.

Materials:

- α -Terpineol
- Benzoic acid
- Concentrated sulfuric acid (or other acid catalyst, e.g., p-toluenesulfonic acid)
- Anhydrous sodium sulfate
- Diethyl ether (or other suitable organic solvent)
- Saturated sodium bicarbonate solution
- Brine

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of α -terpineol and benzoic acid.
- Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
- Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
- After the reaction is complete, allow the mixture to cool to room temperature.
- Dilute the mixture with diethyl ether and transfer it to a separatory funnel.

- Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude **p-Menth-1-en-8-yl benzoate**.
- The crude product can be further purified by vacuum distillation or column chromatography.

Spectral Data

Detailed experimental spectral data (NMR, IR, MS) for **p-Menth-1-en-8-yl benzoate** are not widely available in the public domain. However, the expected spectral characteristics can be predicted based on its chemical structure.

Expected Infrared (IR) Spectroscopy:

- A strong C=O stretching band characteristic of an ester is expected in the region of 1720-1700 cm^{-1} .
- C-O stretching bands are anticipated around 1300-1100 cm^{-1} .
- Aromatic C=C stretching bands from the benzoate group should appear around 1600-1450 cm^{-1} .
- C-H stretching bands for both aliphatic and aromatic protons are expected around 3100-2850 cm^{-1} .

Expected Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR: Signals corresponding to the aromatic protons of the benzoate group would be expected in the downfield region (δ 7.4-8.1 ppm). The protons of the p-menthane ring would appear in the upfield region, with the vinyl proton of the cyclohexene ring appearing around δ 5.4 ppm. The methyl protons would also be present in the upfield region.
- ^{13}C NMR: The carbonyl carbon of the ester group would be expected to have a chemical shift in the range of δ 165-175 ppm. Aromatic carbons would appear between δ 128-135 ppm,

and the carbons of the p-menthane moiety would be found in the upfield region.

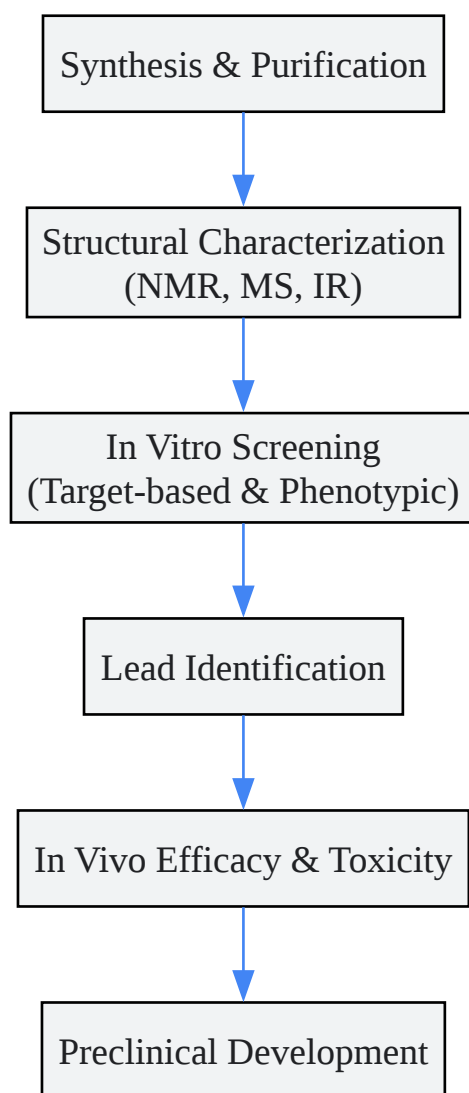
Expected Mass Spectrometry (MS):

- The mass spectrum would be expected to show a molecular ion peak $[M]^+$ at $m/z = 258$.
- Common fragmentation patterns for esters would likely be observed, including cleavage of the C-O bond to give fragments corresponding to the benzoate and p-menthenyl moieties.

Potential Applications in Drug Development

While specific biological activities for **p-Menth-1-en-8-yl benzoate** are not well-documented, its structural components suggest potential areas of interest for drug development. Terpenoids, such as α -terpineol, are known to possess a wide range of biological activities, including antimicrobial, anti-inflammatory, and analgesic properties. The benzoate moiety is also present in numerous pharmaceutical compounds. The combination of these two fragments in **p-Menth-1-en-8-yl benzoate** could potentially lead to novel therapeutic agents. Further research is required to explore the pharmacological profile of this compound.

The workflow for investigating the potential of a novel compound like **p-Menth-1-en-8-yl benzoate** in drug development is outlined below.



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Caption: A simplified workflow for early-stage drug discovery.

Conclusion

p-Menth-1-en-8-yl benzoate is a terpene ester with a well-defined chemical structure. While some of its physical properties have been reported, a significant portion of the data, particularly regarding its biological activity and detailed spectral characterization, remains to be experimentally determined. The proposed synthesis via Fischer esterification provides a viable route for obtaining this compound for further investigation. Its structural similarity to other biologically active terpenoids and benzoates suggests that **p-Menth-1-en-8-yl benzoate** may be a valuable candidate for future research in medicinal chemistry and drug development.

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References

- 1. p-Menth-1-en-8-yl benzoate | C₁₇H₂₂O₂ | CID 44154170 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. terpinyl benzoate, 71648-34-5 [thegoodscentcompany.com]
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